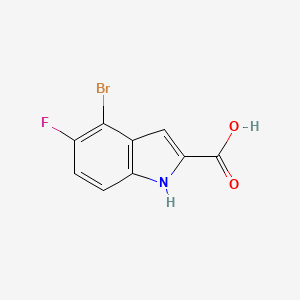

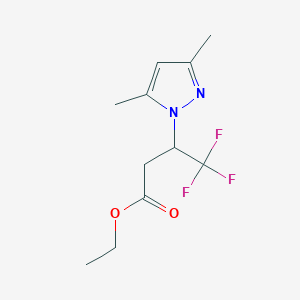

![molecular formula C10H14O2 B2379431 Dispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2402829-03-0](/img/structure/B2379431.png)

Dispiro[3.0.35.14]nonane-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Carboxylic acids can be synthesized in various ways, including oxidation of aldehydes or alcohols, hydrolysis of nitriles or esters, and carbonation of Grignard reagents .Molecular Structure Analysis

The molecular structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom. This forms a carboxyl group (COOH). The carbon and oxygen in the carbonyl group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction to alcohols. They can also participate in nucleophilic addition-elimination reactions .Physical And Chemical Properties Analysis

Carboxylic acids have higher boiling points than alcohols, aldehydes, and ketones of similar molecular weight. This is due to the presence of intermolecular hydrogen bonding. They are also generally soluble in water due to their ability to form hydrogen bonds with water molecules .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Dispiro[3.0.35.14]nonane-7-carboxylic acid and similar compounds are utilized in various chemical reactions. For instance, acid-catalyzed reactions of related spiro compounds can lead to a variety of products including hydroxy esters and unsaturated alcohols, showcasing their versatility in organic synthesis (Adam & Crämer, 1987).

- Another study demonstrates the oxidative functionalization of saturated dispiro-cyclopropanated bicyclo[3.3.1]nonanes, which can be transformed into mono- or diketones under certain conditions (Andriasov et al., 2021).

Structural and Physical Properties

- The experimental charge density distribution in related spiro compounds, such as 7-dispiro[2.0.2.1]heptane carboxylic acid, has been studied using single-crystal X-ray diffraction. This study helps in understanding the electron density distribution and the chemical behavior of such compounds (Yufit et al., 1996).

Synthetic Methodology Development

- The synthesis of polyspirocyclobutanes and related spiropolymers illustrates the potential of spiro compounds in polymer chemistry. These findings highlight the utility of such compounds in creating novel materials (Sharts & Steele, 1970).

Conformational and Stereochemical Studies

- Studies on the synthesis of various stereoisomers of spiro compounds, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, reveal the importance of these compounds in understanding stereochemistry and conformational analysis (Chernykh et al., 2014).

Crystal Structure Analysis

- The crystal structure of 1-dispiro[2.0.2.1]heptanecarboxylic acid has been solved, providing insights into the arrangement of atoms and molecular interactions in such complex structures (Yufit et al., 1993).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

dispiro[3.0.35.14]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8(12)7-4-10(5-7)6-9(10)2-1-3-9/h7H,1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFYECYBFDSLJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC23CC(C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dispiro[3.0.35.14]nonane-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

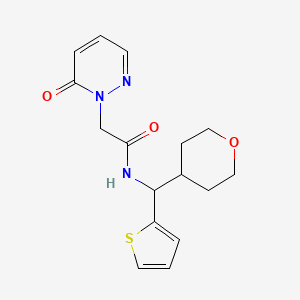

![4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2379351.png)

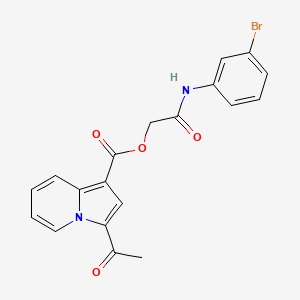

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2379353.png)

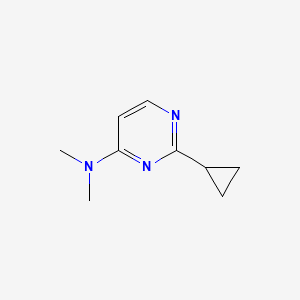

![9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379360.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2379361.png)

![4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2379365.png)

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)